molecular formula C11H19NO B15257035 2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine

2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine

Cat. No.: B15257035
M. Wt: 181.27 g/mol
InChI Key: LMFUBSNRSYVZHE-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring substituted with four methyl groups and a prop-2-yn-1-yl group. It is known for its stability and reactivity, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine typically involves the reaction of 2,2,6,6-tetramethylmorpholine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and radical formation.

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.

    2,2,6,6-Tetramethyl-4-hydroxypiperidine: Similar in structure but with a hydroxyl group instead of a prop-2-yn-1-yl group.

    2,2,6,6-Tetramethyl-4-aminopiperidine: Contains an amino group instead of a prop-2-yn-1-yl group.

Uniqueness: 2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine is unique due to its combination of a morpholine ring with a prop-2-yn-1-yl group, which imparts distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2,2,6,6-tetramethyl-4-prop-2-ynylmorpholine

InChI

InChI=1S/C11H19NO/c1-6-7-12-8-10(2,3)13-11(4,5)9-12/h1H,7-9H2,2-5H3

InChI Key

LMFUBSNRSYVZHE-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(O1)(C)C)CC#C)C

Origin of Product

United States

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